6-Amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No.: 734535-44-5
Cat. No.: VC4283913
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 734535-44-5 |
|---|---|
| Molecular Formula | C11H16ClN3O3 |
| Molecular Weight | 273.72 |
| IUPAC Name | 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H16ClN3O3/c1-6(2)5-15-9(13)8(7(16)4-12)10(17)14(3)11(15)18/h6H,4-5,13H2,1-3H3 |
| Standard InChI Key | XHTDSDSCNSIIOA-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=C(C(=O)N(C1=O)C)C(=O)CCl)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₁H₁₆ClN₃O₃, with a systematic IUPAC name of 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione. Key structural attributes include:
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A tetrahydropyrimidine ring system with keto groups at positions 2 and 4.
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An amino group at position 6 and a chloroacetyl substituent at position 5.
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Methyl and isobutyl groups at positions 3 and 1, respectively, contributing to steric bulk .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.72 g/mol |
| CAS Number | 734535-44-5 |
| IUPAC Name | 6-amino-5-(2-chloroacetyl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
| SMILES | CC(C)CN1C(=C(C(=O)NC1=O)C(=O)CCl)N |
| InChI Key | XHTDSDSCNSIIOA-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
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Alkylation of 6-aminouracil precursors: Introduction of the isobutyl group at position 1 using alkylating agents like methyl iodide or benzyl bromide under basic conditions .
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Chloroacetylation: Reaction of the intermediate with 2-chloroacetyl chloride in pyridine and chloroacetic acid at 90–95°C to install the chloroacetyl group at position 5 .
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Methylation: Selective methylation at position 3 using dimethyl sulfate or methyl iodide in the presence of a base.
Table 2: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | DBU, MeI, MeCN/DMF, RT | 46–73 |
| Chloroacetylation | 2-Chloroacetyl chloride, pyridine | 35–72 |
| Methylation | Dimethyl sulfate, K₂CO₃ | 50–65 |
Key challenges include regioselectivity during alkylation and minimizing side reactions at the reactive chloroacetyl group. Purification typically involves recrystallization from ethyl acetate/hexane mixtures .
Structural Elucidation and Spectroscopic Analysis
Spectroscopic Data
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¹H NMR: Signals at δ 1.05 (doublet, isobutyl CH₃), δ 3.20 (singlet, N–CH₃), and δ 4.15 (quartet, chloroacetyl CH₂Cl).
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¹³C NMR: Peaks at 170.5 ppm (C=O, dione), 165.2 ppm (chloroacetyl C=O), and 45.3 ppm (N–CH₃) .
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IR: Strong bands at 1720 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend).
X-ray crystallography confirms the planar tetrahydropyrimidine ring and the Z-configuration of the chloroacetyl group.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in water; soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃) .
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Stability: Decomposes above 200°C; sensitive to hydrolysis under acidic or alkaline conditions due to the chloroacetyl group.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomp.) |
| LogP | 1.85 (predicted) |
| Hydrogen Bond Donors | 2 |
Reactivity and Functionalization
Key Reactions
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Nucleophilic Substitution: The chloroacetyl group undergoes SN2 reactions with amines or thiols to form amides or thioethers .
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Reduction: Sodium borohydride reduces the keto group to a secondary alcohol, though this is rarely employed due to competing side reactions.
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Cyclization: Under basic conditions, intramolecular cyclization forms fused pyrimidine heterocycles .
Biological Activity and Applications
Enzyme Modulation
The compound inhibits dual-specificity phosphatases (DUSPs) by covalently modifying the active-site cysteine via its chloroacetyl group . Preliminary assays show IC₅₀ values of 1.2–3.8 µM against DUSP1 and DUSP6 .
Medicinal Chemistry
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